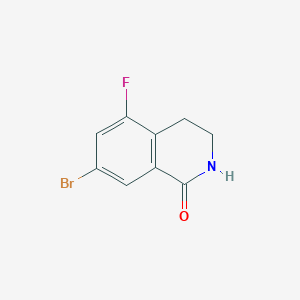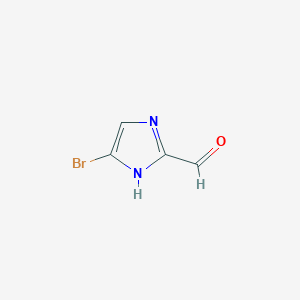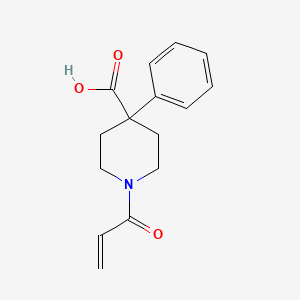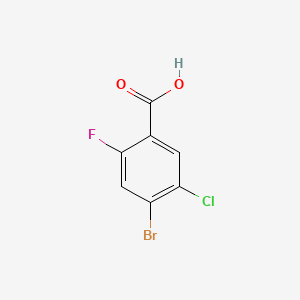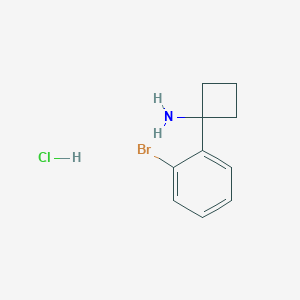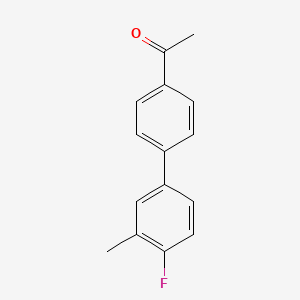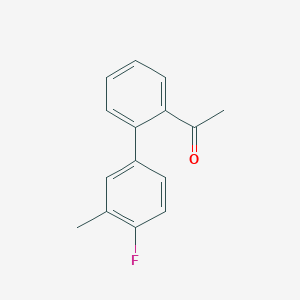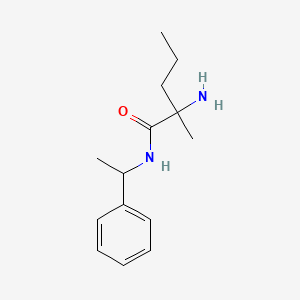
2-クロロ-4-(5-フェニル-1H-1,2,4-トリアゾール-3-イル)アニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
科学的研究の応用
2-Chloro-4-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound may be used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
Target of Action
The primary targets of 2-chloro-4-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline are neuroprotective and anti-neuroinflammatory agents . These targets are crucial in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the ER stress, apoptosis, and the NF-kB inflammatory pathway . By inhibiting these pathways, it exhibits neuroprotective and anti-inflammatory properties .
Pharmacokinetics
It’s worth noting that the compound’s ability to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The compound shows promising neuroprotective and anti-inflammatory properties . It significantly inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It’s worth noting that various internal and external factors can influence the compound’s action, efficacy, and stability . These factors can include genetics, viruses, drugs, diet, and smoking .
生化学分析
Biochemical Properties
2-chloro-4-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound has been shown to exhibit antimicrobial and anti-inflammatory properties . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the body. The interaction with cytochrome P450 can lead to the inhibition or activation of this enzyme, affecting the metabolic pathways of other compounds.
Cellular Effects
The effects of 2-chloro-4-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . It can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell survival and proliferation. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 2-chloro-4-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and enzymes, altering their activity . For instance, it can inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation. The compound also affects gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-4-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of 2-chloro-4-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and antimicrobial properties . At higher doses, it can become toxic, leading to adverse effects such as liver damage and impaired kidney function . These threshold effects highlight the importance of dosage regulation in potential therapeutic applications.
Metabolic Pathways
2-chloro-4-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of various metabolites. This interaction can have significant implications for the overall metabolic balance in the body.
Transport and Distribution
Within cells and tissues, 2-chloro-4-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of 2-chloro-4-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline is critical for its activity and function. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell. This precise localization
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution Reactions: The phenyl group can be introduced through Friedel-Crafts acylation or alkylation reactions.
Chlorination: The chloroaniline moiety can be introduced through electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
類似化合物との比較
- 2-Chloro-4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline
- 2-Chloro-4-(5-ethyl-1H-1,2,4-triazol-3-yl)aniline
- 2-Chloro-4-(5-phenyl-1H-1,2,3-triazol-3-yl)aniline
Comparison: Compared to similar compounds, 2-chloro-4-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline is unique due to the presence of the phenyl group on the triazole ring, which can enhance its chemical stability and biological activity
特性
IUPAC Name |
2-chloro-4-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4/c15-11-8-10(6-7-12(11)16)14-17-13(18-19-14)9-4-2-1-3-5-9/h1-8H,16H2,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEARGYWCFVOIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)C3=CC(=C(C=C3)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate](/img/structure/B1374095.png)

